

Application Note: Synthesis of N-demethylated Rucaparib Reference Material

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Compound of Interest

Compound Name: Rucaparib metabolite M309

Cat. No.: B15187202

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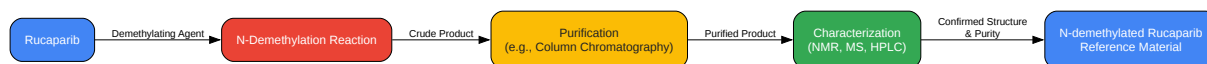
Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is approved for the treatment of certain types of ovarian and prostate cancers. N-demethylated Rucaparib is a known phase I metabolite of Rucaparib, formed in the body through N-demethylation.[1][2][3][4] As with any active pharmaceutical ingredient (API), the synthesis and characterization of its metabolites are crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as reference standards in analytical method development and validation. This application note provides a detailed protocol for the chemical synthesis of N-demethylated Rucaparib, intended for use as a reference material by researchers, scientists, and drug development professionals.

The presented synthesis strategy involves the demethylation of the tertiary amine in Rucaparib. Several methods for N-demethylation of tertiary amines are reported in the scientific literature, and the selection of a suitable method depends on the specific substrate and the desired reaction conditions. This protocol outlines a plausible and effective method for this transformation.

Synthesis Workflow

The overall workflow for the synthesis of N-demethylated Rucaparib is depicted in the following diagram:



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Caption: Workflow for the synthesis of N-demethylated Rucaparib.

Experimental Protocol

This protocol describes the N-demethylation of Rucaparib to yield N-demethylated Rucaparib.

Materials and Reagents:

- Rucaparib
- 1-Chloroethyl chloroformate (ACE-Cl)
- Methanol (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane, Methanol)
- Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
- Rotary evaporator
- High-performance liquid chromatography (HPLC) system

- Nuclear magnetic resonance (NMR) spectrometer
- Mass spectrometer (MS)

Procedure:

Step 1: Carbamate Formation

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Rucaparib (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) to the cooled solution while stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
- Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate.

Step 2: Carbamate Cleavage (Demethylation)

- Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.
- Heat the solution to reflux and stir for 2-3 hours.
- Monitor the reaction by TLC or HPLC until the carbamate intermediate is consumed.
- Cool the reaction mixture to room temperature.

- Remove the solvent under reduced pressure to yield the crude N-demethylated Rucaparib.

Step 3: Purification

- Purify the crude product by silica gel column chromatography.
- Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the N-demethylated Rucaparib.
- Combine the fractions containing the pure product, as identified by TLC or HPLC.
- Evaporate the solvent from the combined fractions to obtain the purified N-demethylated Rucaparib as a solid.

Step 4: Characterization

- Confirm the identity and purity of the final product using standard analytical techniques:
 - ^1H NMR and ^{13}C NMR: To confirm the chemical structure and the absence of the N-methyl group.
 - Mass Spectrometry (MS): To confirm the molecular weight of the N-demethylated product.
 - HPLC: To determine the purity of the final compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-demethylated Rucaparib.

Parameter	Value
Starting Material	Rucaparib
Molecular Formula	C ₁₉ H ₁₈ FN ₃ O
Molecular Weight	323.37 g/mol
Final Product	N-demethylated Rucaparib
Molecular Formula	C ₁₈ H ₁₆ FN ₃ O
Molecular Weight	309.34 g/mol
Typical Yield	60-70%
Purity (by HPLC)	>98%
Appearance	Off-white to pale yellow solid

Signaling Pathway/Logical Relationship

The chemical transformation from Rucaparib to its N-demethylated form can be represented by the following reaction diagram:

Caption: Reaction scheme for the N-demethylation of Rucaparib.

(Note: The image in the DOT script is a placeholder representing the chemical structure. In a real application, a proper chemical drawing would be used.)

Conclusion

This application note provides a comprehensive protocol for the synthesis of N-demethylated Rucaparib, a key metabolite of the PARP inhibitor Rucaparib. The described method is robust and yields the desired product in good purity, making it suitable for the preparation of a reference standard for analytical and metabolic studies. The detailed experimental procedure, along with the characterization data, will aid researchers in the successful synthesis and verification of this important compound.

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